N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine
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Overview
Description
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is a chemical compound that belongs to the class of trifluoroethylamines. This compound is characterized by the presence of a trifluoromethyl group, a bromopyridine moiety, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinecarboxylic acid and 2,2,2-trifluoroethylamine.
Protection: The amino group of 2,2,2-trifluoroethylamine is protected using a Boc protecting group to form N-Boc-2,2,2-trifluoroethylamine.
Coupling Reaction: The protected amine is then coupled with 5-bromo-3-pyridinecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or acetonitrile to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Purification: Employing techniques like column chromatography or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the development of probes and ligands for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-(4-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Similar structure with a bromine atom at the 4-position of the pyridine ring.
N-Boc-1-(5-chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Contains a chlorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 5-position of the pyridine ring can influence the compound’s reactivity and biological activity.
Trifluoromethyl Group: The trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and lipophilicity.
Properties
CAS No. |
886368-08-7 |
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Molecular Formula |
C12H14BrF3N2O2 |
Molecular Weight |
355.15 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl]carbamate |
InChI |
InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18-9(12(14,15)16)7-4-8(13)6-17-5-7/h4-6,9H,1-3H3,(H,18,19) |
InChI Key |
XNJSAXRWDQPUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CN=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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